1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol
Overview
Description
1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H15BrFNO and its molecular weight is 288.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can affect a wide range of biochemical pathways due to their presence in many classes of pharmaceuticals .
Biological Activity
The compound 1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is a piperidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a bromine and fluorine atom on the benzyl group. This specific substitution pattern is hypothesized to influence its interaction with biological targets, enhancing its efficacy in various applications.
Molecular Formula
- C : 13
- H : 15
- Br : 1
- F : 1
- N : 1
- O : 1
Antiviral Activity
Research indicates that piperidine derivatives, including this compound, may act as CCR5 antagonists, which are significant in HIV research. This mechanism involves blocking the CCR5 receptor, preventing HIV from entering host cells. The compound's structure suggests it may effectively inhibit viral entry, making it a candidate for further investigation in antiviral therapies.
Anticancer Potential
The compound has shown promise in anticancer applications. In vitro studies have demonstrated that related piperidine compounds exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been tested for their ability to inhibit cell proliferation and induce apoptosis in tumor cells .
Case Study: Tumor Regression
In a recent study involving xenograft models of cancer, compounds related to piperidine derivatives demonstrated significant tumor regression. After treatment with these compounds, tumor sizes were reduced by approximately 83% compared to control groups, highlighting their potential as effective anticancer agents .
Anti-inflammatory Activity
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. In assays using RAW264.7 cells, the compound was shown to inhibit the secretion of nitric oxide (NO) induced by lipopolysaccharide (LPS), indicating its potential role in modulating inflammatory responses .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- CCR5 Receptor Antagonism : By binding to the CCR5 receptor, the compound prevents HIV entry into cells.
- Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression and induce apoptosis.
- Cytokine Modulation : The inhibition of NO production in inflammatory models suggests a mechanism involving cytokine modulation.
Research Findings Summary Table
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHSAJQKGUMOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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